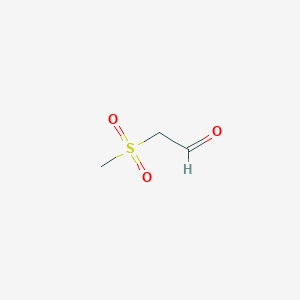![molecular formula C11H16ClNO B13454701 [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a methylamino group attached to an indane structure, which is further connected to a methanol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride typically involves the reaction of indanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial production to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology: In biological research, this compound is often used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.
Medicine: In the medical field, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methylamine: A simpler amine with a similar functional group but lacking the indane structure.
Indanone: Shares the indane structure but lacks the methylamino and methanol moieties.
Methanol: A simple alcohol that can be part of the compound’s structure.
Uniqueness: What sets [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride apart from these similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
[1-(methylamino)-2,3-dihydroinden-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-11(8-13)7-6-9-4-2-3-5-10(9)11;/h2-5,12-13H,6-8H2,1H3;1H |
Clave InChI |
JOTLGQBCWZBGKP-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCC2=CC=CC=C21)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


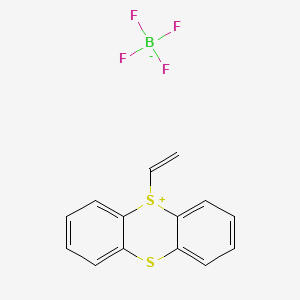
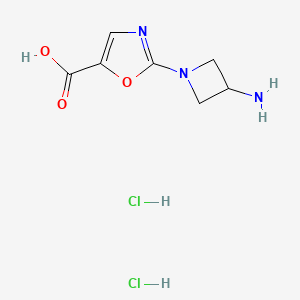

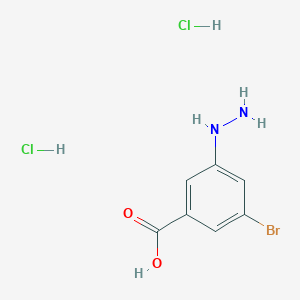
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
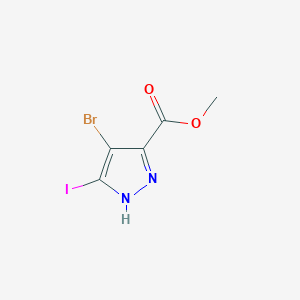
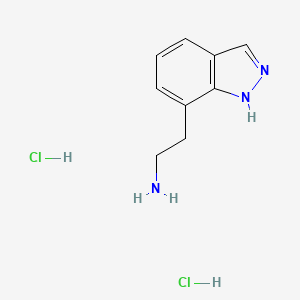
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
